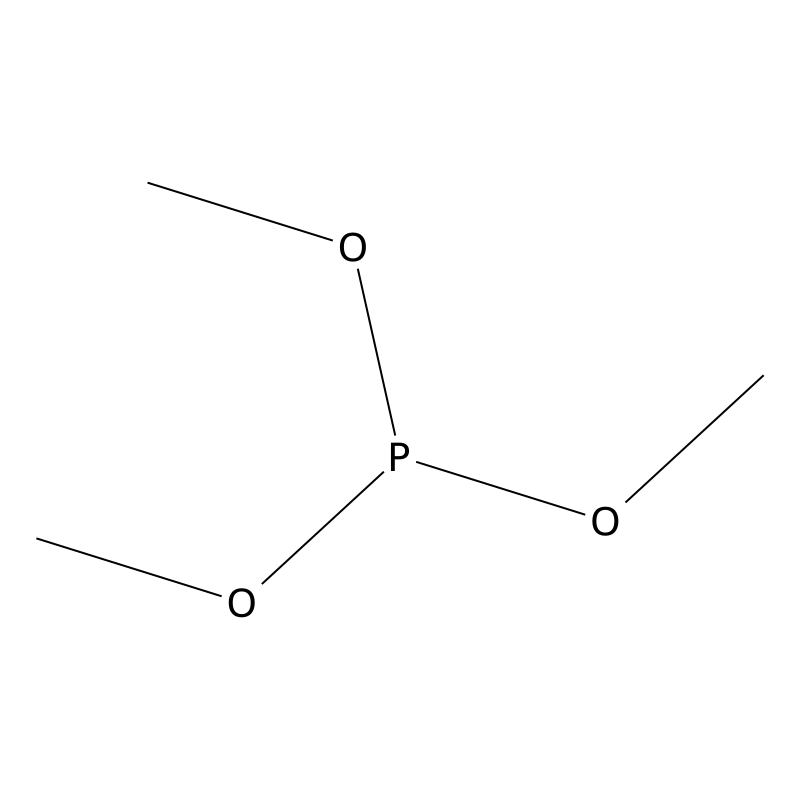

Trimethyl phosphite

(CH3O)3P

C3H9O3P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3O)3P

C3H9O3P

Molecular Weight

InChI

InChI Key

SMILES

solubility

Reacts (hydrolyzes) with water

Very soluble in ethanol, ether

Soluble in hexane, benzene, acetone, carbon tetrachloride, and kerosene

Solubility in water: reaction

Reacts

Synonyms

Canonical SMILES

Organometallic Chemistry

Field: Organometallic Chemistry

Application: Trimethyl phosphite is used as a ligand in organometallic chemistry .

Method: The molecule features a pyramidal phosphorus (III) center bound to three methoxy groups .

Organic Synthesis

Field: Organic Synthesis

Application: Trimethyl phosphite is used as a reagent in organic synthesis .

Polymerization Catalyst

Field: Polymer Chemistry

Application: Trimethyl phosphite is commonly used as a polymerization catalyst .

Coating Additive

Field: Material Science

Application: Trimethyl phosphite is used as a coating additive .

Thermochemistry and Rate Kinetics

Field: Chemical Physics

Application: Trimethyl phosphite is used to probe thermochemistry properties and rate kinetics .

Method: Advanced computational techniques are used to investigate the thermochemistry and rate kinetics that govern H-atom abstractions in Trimethyl phosphite .

Results: This study calculates rate constants for eight H-atom abstraction reactions involving Trimethyl phosphite with stable species . The findings elucidate the need for further experimental validation for practical applications of Trimethyl phosphite in chemical synthesis, combustion, flame-retardant technologies, environmental processes, and pharmaceutical research .

Desulfurization Reagent

Application: Trimethyl phosphite is used as a mild desulfurization reagent in organic synthesis .

Method: It is used in the preparation of derivatives of tetrathiafulvalene .

Alkoxy Radicals Trap

Field: Organic Chemistry

Application: Trimethyl phosphite is used as a trap for alkoxy radicals formed from the ring opening of oxiranylcarbinyl radicals .

Method: It is used in the conversion to alkenes .

Activating Reagent in Amide Formation

Application: Trimethyl phosphite is used as an activating reagent in amide formation .

Intermediate in the Synthesis of Flame Retardants

Application: Trimethyl phosphite is used as an intermediate in the synthesis of flame retardants .

Origin and Significance:

TMP is a man-made compound, not readily found in nature. It holds importance in scientific research due to its unique properties:

- Ligand in Organometallic Chemistry: The ability of TMP to donate electron pairs through its oxygen atoms makes it a valuable ligand for stabilizing metal centers in organometallic complexes [].

- Reagent in Organic Synthesis: TMP acts as a versatile reagent in various organic reactions, including the Arbuzov reaction, Heck reaction, and Suzuki-Miyaura coupling [, , ].

Molecular Structure Analysis

Key Features:

- Phosphorus(III) Center: The molecule features a central phosphorus atom in the +3 oxidation state (P(III)) bonded to three methoxy groups (OCH₃) [].

- Pyramidal Structure: The three methoxy groups and the lone pair on the phosphorus atom create a distorted tetrahedral geometry, with the phosphorus atom at the apex and a bond angle of approximately 109° between the P-O-C bonds [].

Notable Aspects:

- The P-O bonds in TMP are relatively polar due to the high electronegativity difference between phosphorus and oxygen. This polarity contributes to TMP's reactivity [].

- The lone pair on the phosphorus atom allows TMP to act as a Lewis base, donating electron density to electron-deficient species [].

Chemical Reactions Analysis

Synthesis:

TMP is typically synthesized through the reaction of methanol with phosphorus trichloride (PCl₃) [].

Balanced Chemical Equation:

PCl₃ + 3 CH₃OH → P(OCH₃)₃ + 3 HCl

Decomposition:

TMP can decompose upon heating, releasing methanol and dimethyl phosphite [].

Balanced Chemical Equation:

P(OCH₃)₃ → (CH₃O)₂HPO + CH₃OH

Other Relevant Reactions:

- Arbuzov reaction: TMP reacts with alkyl halides (RX) to form phosphonates (RPO(OCH₃)₂) [].

- Heck reaction and Suzuki-Miyaura coupling: TMP serves as a ligand for palladium catalysts in these cross-coupling reactions for C-C bond formation [].

Physical And Chemical Properties Analysis

- Melting Point: Not applicable, TMP is a liquid at room temperature [].

- Boiling Point: 108 °C [].

- Density: 1.05 g/cm³ [].

- Solubility: Soluble in most organic solvents, reacts with water [].

- Stability: Relatively stable under dry conditions, decomposes upon heating or contact with moisture [, ].

Mechanism of Action (not applicable)

TMP does not have a known biological function and is not directly involved in biological systems. Its mechanism of action lies in its ability to interact with other molecules during chemical reactions.

Additionally, it serves as a reducing agent in organic synthesis, facilitating reactions such as the deoxygenation of 1,2,3-triazines . Its reactivity with various electrophiles makes it valuable in the formation of phosphonate derivatives and other organophosphorus compounds .

Trimethyl phosphite can be synthesized through several methods:

- Direct Phosphorylation: Reacting phosphorus trichloride with methanol:

- Hydrolysis of Phosphorus Oxychloride: This method involves hydrolyzing phosphorus oxychloride in methanol:

These methods yield trimethyl phosphite efficiently, allowing its use in various industrial applications.

Trimethyl phosphite finds applications across several domains:

- Organic Synthesis: It is widely used as a reagent in the synthesis of organophosphorus compounds.

- Agriculture: Employed in the production of pesticides and herbicides.

- Flame Retardants: Utilized in manufacturing flame-retardant materials.

- Chemical Intermediates: Acts as an intermediate in the synthesis of pharmaceuticals and fine chemicals .

Research on interaction studies involving trimethyl phosphite primarily focuses on its reactivity with other compounds. For instance, it has been shown to react with substituted benzils under specific conditions, indicating its utility in synthetic organic chemistry. The kinetics of these reactions have been studied to understand how substituents affect reaction rates .

Several compounds share structural similarities with trimethyl phosphite, primarily other trialkyl phosphites. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Triethyl Phosphite | More reactive than trimethyl phosphite; used similarly. | |

| Trimethyl Phosphate | An ester formed from trimethyl phosphite; used as a solvent. | |

| Dimethyl Phosphite | Less sterically hindered than trimethyl phosphite; different reactivity profile. |

Uniqueness of Trimethyl Phosphite:

- Trimethyl phosphite is unique due to its specific balance of steric hindrance and nucleophilicity, making it particularly effective for certain types of organic transformations that require mild reaction conditions.

- Its ability to act both as a reducing agent and a nucleophile sets it apart from similar compounds like triethyl phosphite, which tends to be more reactive due to larger ethyl groups.

Traditional Synthesis Approaches

Phosphorus Trichloride Methanolysis

The classical approach to synthesizing trimethyl phosphite involves the methanolysis of phosphorus trichloride (PCl₃). This reaction proceeds according to the following stoichiometry:

PCl₃ + 3 CH₃OH → P(OCH₃)₃ + 3 HCl

While conceptually straightforward, this direct methanolysis presents several significant challenges. Phosphorus trichloride hydrolyzes extremely rapidly in water, with a half-life of less than 10 seconds at 20°C, forming phosphonic acid and hydrochloric acid. This high reactivity necessitates stringent anhydrous conditions, as any water contamination leads to side reactions and decreased yields.

Studies by Mitchell (1925) demonstrated that PCl₃ releases most of its acidity (98%) within approximately 15 seconds, suggesting the formation of intermediate species such as P(OH)₂Cl and P(OH)₃. The tautomerization of P(OH)₃ to HP(O)(OH)₂ may require minutes to hours, further complicating reaction control.

When PCl₃ reacts with one equivalent of alcohol in the absence of a base, the initial product is an alkoxyphosphorodichloridite:

PCl₃ + CH₃OH → PCl₂(OCH₃) + HCl

This stepwise substitution often produces a mixture of products including PCl₂(OCH₃) and PCl(OCH₃)₂, requiring careful reaction control to maximize trimethyl phosphite yields. Additionally, the hydrogen chloride generated during the reaction can catalyze undesirable side reactions if not effectively neutralized or removed.

Role of Sodium Methoxide in Base-Mediated Reactions

To overcome the challenges associated with direct methanolysis and improve reaction efficiency, sodium methoxide (NaOCH₃) is commonly employed as a base. The reaction proceeds as follows:

PCl₃ + 3 NaOCH₃ → P(OCH₃)₃ + 3 NaCl

This approach offers several significant advantages over direct methanolysis. Sodium methoxide provides a controlled source of methoxide anions for chlorine substitution on the phosphorus center while simultaneously neutralizing the HCl produced. The formation of sodium chloride, which typically precipitates from the reaction mixture, drives the reaction to completion and simplifies product purification.

When alcohols react with PCl₃ in the presence of tertiary amines like triethylamine or N,N-dimethylaniline, the amine functions as a proton acceptor:

PCl₃ + 3 CH₃OH + 3 R₃N → P(OCH₃)₃ + 3 R₃NH⁺Cl⁻

This approach facilitates complete substitution of all three chlorine atoms with methoxy groups, yielding higher quantities of trimethyl phosphite. The tertiary amine hydrochloride salt formed can be separated from the reaction mixture through filtration or extraction processes.

Base selection significantly impacts reaction outcomes. Sodium methoxide proves particularly effective because its enhanced nucleophilicity compared to methanol enables faster chlorine substitution. Additionally, the insolubility of sodium chloride in many organic solvents helps drive the reaction to completion.

Modern Industrial Processes

Continuous Flow Reactors and Solvent Systems

Contemporary industrial production of trimethyl phosphite has increasingly shifted toward continuous flow processes, offering substantial advantages over traditional batch methods. These benefits include more precise control of reaction parameters, enhanced safety through minimized hazardous material inventory, improved heat transfer, higher efficiency, reduced waste generation, and lower energy consumption.

The LIFE TRIALKYL project demonstrated an innovative continuous process for trialkyl phosphite production with remarkable environmental benefits. Life Cycle Assessment comparisons with conventional production methods revealed substantial improvements:

| Parameter | Conventional Method | LIFE TRIALKYL Process | Reduction (%) |

|---|---|---|---|

| Energy consumption | 901.6 MJ/kg TMPi | 64.6 MJ/kg TMPi | 93% |

| Global warming potential | 52.91 kg CO₂ eq/kg TMPi | 3.41 kg CO₂ eq/kg TMPi | 90% |

| Water depletion | 43.6 m³/kg TMPi | 16.4 m³/kg TMPi | 62% |

| Wastewater production | 1.7 m³/tonne TMPi | 0 m³/tonne TMPi | 100% |

The project achieved yields exceeding 80% at purity levels above 95%, while eliminating hazardous intermediaries and by-products such as tertiary amines and phenol derivatives.

Recent advances in continuous flow technology have enabled safe handling of highly reactive PCl₃ in micro-flow reactors. These reactors provide exceptional control over reaction parameters, significantly reducing runaway reaction risks. The high surface-to-volume ratio of microreactors allows for excellent heat transfer, crucial for controlling the exothermic reaction between PCl₃ and methanol.

Typical continuous flow systems incorporate:

- Precision pumps for accurate reagent delivery

- Inline mixing devices for efficient reactant combination

- Temperature-controlled reactor sections

- Inline monitoring and control systems

- Continuous separation and purification units

These systems can manage the complete reaction sequence from PCl₃ methanolysis to product purification, minimizing manual handling of hazardous materials and enhancing process safety.

Role of Xylene and N,N-Dimethylaniline in Reaction Optimization

Industrial trimethyl phosphite production processes frequently utilize specific solvent systems and acid-binding agents to optimize reaction conditions. Xylene and N,N-dimethylaniline play critical roles in these refined processes.

A representative industrial procedure involves:

- Preparing a mixed solvent of xylene and N,N-dimethylaniline (typically in a 2.5:1 weight ratio)

- Adding methanol to this solvent mixture

- Cooling the solution to below 5°C

- Adding phosphorus trichloride dropwise (often dissolved in xylene at approximately 33% concentration)

- Maintaining reaction temperature below 25°C

- Controlling pH at approximately 6 using ammonia

- After reaction completion, neutralizing to pH 8-9 with additional ammonia

- Vacuum distilling to obtain the final product

The reaction sequence proceeds as follows:

PCl₃ + 3 CH₃OH → (CH₃O)₃P + 3 HCl

HCl + C₆H₅N(CH₃)₂ → C₆H₅N(CH₃)₂·HCl

C₆H₅N(CH₃)₂·HCl + NH₃ → C₆H₅N(CH₃)₂ + NH₄Cl

In this process, xylene serves as an inert solvent that facilitates temperature control and minimizes side reactions. Its suitable boiling point range (138-144°C) allows for effective thermal management, and its chemical inertness prevents participation in undesired reactions. N,N-dimethylaniline functions as an efficient acid scavenger, capturing HCl produced during the reaction. The tertiary amine can be regenerated using ammonia, forming ammonium chloride as a byproduct that can be utilized in agrochemical and chemical industries.

This optimized process typically yields trimethyl phosphite with approximately 95% purity and 85% yield based on phosphorus trichloride input. The careful control of temperature and pH is critical, as elevated temperatures can promote side reactions, while appropriate pH control ensures efficient HCl neutralization without product degradation.

One detailed example from patent literature describes using 2100L of mixed solvent (xylene and N,N-dimethylaniline in a 2.5:1 ratio), 202kg of 99.5% methanol, and 283kg of 98.6% phosphorus trichloride in an enamel synthesis kettle. With temperature maintained at 7°C initially and controlled between 22-26°C during reaction, ammonia gas was introduced to control pH at 6-7. After 2 hours and 40 minutes, the reaction was complete.

Alternative Production Pathways

Transesterification and Byproduct Utilization

Transesterification represents a significant alternative route for trimethyl phosphite production. This approach employs a two-step process:

Synthesis of triphenyl phosphite by reacting phenol with phosphorus trichloride:

3 C₆H₅OH + PCl₃ → P(OC₆H₅)₃ + 3 HClTransesterification of triphenyl phosphite with methanol in the presence of a catalyst:

P(OC₆H₅)₃ + 3 CH₃OH → P(OCH₃)₃ + 3 C₆H₅OH

As described in patent literature, this process involves "an initial synthesis step wherein the triaryl phosphite and sufficient methanol are contacted in the presence of an alkaline catalyst." The crude ester is subsequently distilled to remove residual methanol and phenol, yielding the finished product.

Raw material consumption for this method has been documented as follows:

| Raw Material | Consumption (kg/tonne of product) |

|---|---|

| Phenol (freezing point ≥ 40°C) | 237 |

| Phosphorus trichloride (96%) | 1396 |

| Methanol (98%) | 855 |

| Sodium methoxide (27-31%) | 83 |

A significant advantage of this approach is phenol recycling. The phenol liberated during transesterification can be recovered and reused in the initial reaction with phosphorus trichloride, improving overall process efficiency and sustainability.

The transesterification method offers several benefits:

- It avoids direct PCl₃ handling during the second step, improving operational safety

- It produces high-purity product with fewer side products

- It allows for phenol recycling, improving atom economy

- It can be conducted under milder conditions than direct methanolysis

However, this method also presents challenges:

- It requires a two-step process, increasing overall complexity

- It involves phenol use, raising environmental and health concerns

- It produces HCl in the first step, requiring neutralization or capture

- It may have higher energy requirements due to multiple distillation steps

Phenol-Free Synthetic Routes

Environmental and health concerns associated with phenol have driven the development of phenol-free routes for trimethyl phosphite synthesis. The LIFE TRIALKYL project demonstrated a sustainable continuous process that eliminates phenols and tertiary amines, significantly reducing production's environmental impact.

This approach offers multiple advantages:

- Avoidance of hazardous intermediaries and byproducts (tertiary amines and phenol derivatives)

- Elimination of toxic chemicals in wastewater treatment (NaOH and chlorinated solvents)

- Compliance with REACH Directives and EU Regulation on chemicals (Directive 2006/1907/EC)

- Compatibility with Decision 2011/383/EU regarding non-readily biodegradable quaternary ammonium salts

The NH₄Cl byproduct can be utilized in both agrochemical and chemical industries, further enhancing process sustainability.

Direct PCl₃ methanolysis using ammonia as a base represents another phenol-free route. In this approach, ammonia neutralizes the generated HCl, forming ammonium chloride as a byproduct. The reaction typically occurs in a solvent system such as xylene, with careful temperature and pH control.

Recent catalyst design developments have enabled more efficient direct PCl₃ conversion to trimethyl phosphite without phenol intermediates. These catalysts facilitate chlorine atom substitution with methoxy groups while minimizing side reactions.

A comparison of different production methods reveals their respective strengths and limitations:

| Production Method | Advantages | Disadvantages | Environmental Impact |

|---|---|---|---|

| Direct PCl₃ Methanolysis with NaOCH₃ | - Simple one-step process - High yield | - Requires PCl₃ handling - Forms NaCl as byproduct | Moderate |

| Xylene/N,N-Dimethylaniline Method | - Good temperature control - High yield (85%) - High purity (95%) | - Uses tertiary amine - More complex workup | Moderate |

| Transesterification Method | - Avoids direct PCl₃ handling in second step - High purity product | - Two-step process - Uses phenol - Energy-intensive | High |

| Continuous Flow (LIFE TRIALKYL) | - Energy-efficient - Reduced waste - No hazardous byproducts - High yield (>80%) - High purity (>95%) | - Requires specialized equipment - Higher initial capital cost | Very Low |

Cone Angle and Electronic Effects in Coordination Chemistry

Trimethyl phosphite exhibits distinctive steric and electronic properties that significantly influence its coordination behavior in transition metal complexes. The compound demonstrates a smaller cone angle compared to trimethylphosphine, which affects the steric environment around the metal center and influences the coordination geometry of resulting complexes.

The electronic structure of trimethyl phosphite is characterized by its dual nature as both a σ-donor and π-acceptor ligand. Computational studies using Natural Orbitals for Chemical Valence analysis have revealed that trimethyl phosphite functions as a moderate σ-donor while exhibiting superior π-acceptor properties compared to trialkylphosphines. This electronic behavior arises from the electronegativity of the oxygen atoms in the methoxy groups, which lowers the energy of the phosphorus-based acceptor orbitals and enhances the π-backbonding capability.

The donor-acceptor balance in trimethyl phosphite places it in an intermediate position between strong σ-donors like trimethylphosphine and strong π-acceptors like trifluorophosphine. This balanced electronic character makes trimethyl phosphite particularly effective in stabilizing both electron-rich and electron-poor metal centers, contributing to its versatility in organometallic chemistry.

Mössbauer spectroscopy studies of iron(II) complexes have provided direct evidence for the unique bonding characteristics of trimethyl phosphite, showing that it acts as both a strong σ-donor and π-acceptor simultaneously. This dual electronic behavior accounts for the formation of stable complexes that are more analogous to isocyanide complexes than to those of conventional tertiary phosphines.

Tridentate Ligand Systems (Kläui Ligand Derivatives)

Trimethyl phosphite serves as a crucial precursor for the synthesis of Kläui ligand derivatives, which represent an important class of tridentate oxygen donor ligands. The Kläui ligand, formulated as {(C₅H₅)Co[(CH₃O)₂PO]₃}⁻, is derived from the cationic complex {(C₅H₅)Co[P(OCH₃)₃]₃}²⁺ through an Arbuzov reaction mechanism.

The formation process involves the initial coordination of three trimethyl phosphite molecules to a cyclopentadienyl cobalt center, followed by thermal rearrangement that converts the coordinated phosphite ligands into dimethyl phosphito groups. This transformation illustrates the susceptibility of trimethyl phosphite to the Arbuzov reaction, particularly when coordinated to metal centers.

The resulting Kläui ligand exhibits C₃ᵥ symmetry and functions as a facial tridentate donor through its three phosphoryl oxygen atoms. The ligand demonstrates remarkable stability and versatility, forming complexes with metals across a wide range of oxidation states from +1 to +7. Recent studies have shown that technetium complexes with Kläui ligands spanning seven different oxidation states are all air- and water-stable, making them potential candidates for nuclear medical imaging applications.

The electronic properties of Kläui ligands are particularly notable, as they combine π-donor capabilities with weak ligand field strength. This unique combination allows the ligand to stabilize unusual oxidation states and coordination geometries that are difficult to achieve with other ligand systems.

Structural studies have revealed that the oxygen-oxygen distance in Kläui ligand complexes can vary from 3.0 to 3.28 Å, allowing the ligand to adjust to the steric demands of different metal ions. This flexibility contributes to the high thermodynamic stability of Kläui ligand complexes, as there is minimal loss of rotational entropy upon coordination.

Cluster Complex Formation

Iron-Cobalt Carbonyl Cluster Reactions

Trimethyl phosphite exhibits remarkable reactivity toward iron-cobalt carbonyl clusters, leading to the formation of a series of substituted derivatives with varying degrees of ligand substitution. The systematic study of HFeCo₃(CO)₁₂₋ₓ[P(OCH₃)₃]ₓ complexes (where x = 1, 2, 3, 4) has provided comprehensive insights into the stepwise substitution mechanisms in heterometallic cluster systems.

The crystal structure of HFeCo₃(CO)₉[P(OCH₃)₃]₃ has been determined, revealing a tetrahedral metal framework with the trimethyl phosphite ligands occupying terminal positions. The selective substitution pattern observed in these clusters demonstrates the preferential binding of trimethyl phosphite to specific metal centers within the cluster framework.

Spectroscopic characterization of these complexes has revealed distinct infrared absorption patterns corresponding to the carbonyl stretching frequencies, which shift systematically with increasing phosphite substitution. The ¹H NMR spectra show characteristic patterns for the methoxy groups, providing evidence for the dynamic behavior of the coordinated phosphite ligands.

The electronic structure of these clusters is significantly modified by trimethyl phosphite coordination, as evidenced by changes in the metal-metal bonding and electron density distribution. The π-acceptor properties of trimethyl phosphite contribute to the stabilization of the cluster framework while maintaining the tetrahedral geometry of the metal core.

Stepwise Substitution Mechanisms in Metal Clusters

The substitution of carbonyl ligands by trimethyl phosphite in metal clusters proceeds through well-defined stepwise mechanisms that depend on both steric and electronic factors. Studies of associative substitution pathways have shown that the cone angle and electronic properties of trimethyl phosphite play crucial roles in determining the substitution patterns and final products.

Kinetic studies have demonstrated that the rate of substitution is influenced by the electron-accepting ability of trimethyl phosphite, which facilitates the dissociation of carbonyl ligands from electron-rich metal centers. The activation barriers for successive substitution steps increase with the number of phosphite ligands already coordinated, reflecting the cumulative electronic effects of multiple substituents.

The regioselectivity of substitution in heterometallic clusters is governed by the differential reactivity of metal centers within the cluster framework. Iron centers typically exhibit higher reactivity toward trimethyl phosphite substitution compared to cobalt centers, leading to preferential substitution patterns that can be predicted based on electronic considerations.

Computational studies have provided insights into the transition state structures and reaction pathways involved in cluster substitution reactions. The energy profiles for stepwise substitution show that each successive substitution becomes thermodynamically less favorable due to increased steric congestion and electronic saturation.

The mechanism of ligand exchange in metal clusters involves intermediate species that can be isolated and characterized under appropriate conditions. These transient intermediates provide valuable information about the bond-breaking and bond-forming processes that occur during cluster transformation reactions.

Catalytic Systems

Heck and Suzuki-Miyaura Coupling Reactions

Trimethyl phosphite serves as an effective supporting ligand in palladium-catalyzed cross-coupling reactions, particularly in Heck and Suzuki-Miyaura coupling processes. The balanced donor-acceptor properties of trimethyl phosphite make it suitable for stabilizing palladium complexes throughout the catalytic cycle while maintaining high activity.

In Heck coupling reactions, trimethyl phosphite-modified palladium catalysts demonstrate enhanced selectivity for alkene formation with reduced side product formation. The π-acceptor properties of trimethyl phosphite help stabilize the palladium(0) active species and facilitate the reductive elimination step that is crucial for product formation.

Suzuki-Miyaura coupling reactions benefit from the use of trimethyl phosphite as a co-ligand or supporting ligand in combination with primary phosphine ligands. The electronic properties of trimethyl phosphite enhance the transmetalation step by increasing the electrophilicity of the palladium center, leading to improved reaction rates and higher yields.

Mechanistic studies have revealed that trimethyl phosphite participates in ligand exchange processes during the catalytic cycle, temporarily coordinating to the palladium center and facilitating key elementary steps. The lability of trimethyl phosphite allows for rapid ligand exchange without inhibiting the catalytic process.

Computational investigations of phosphine ligand effects in Suzuki-Miyaura coupling have shown that electron-withdrawing ligands like trimethyl phosphite lower the energy barriers for transmetalation and reductive elimination steps. The multiple linear regression analyses demonstrate that electronic effects are the dominant factors controlling the catalytic activity in these systems.

Phosphite-Modified Zeolite Catalysts for Ether Conversion

The modification of zeolite catalysts with trimethyl phosphite represents an important application in heterogeneous catalysis for ether conversion reactions. Phosphite-modified ZSM-5 zeolites demonstrate enhanced selectivity and improved catalytic lifetime in alcohol dehydration and ether synthesis reactions.

The modification process involves thermal treatment of ZSM-5 zeolite with trimethyl phosphite, leading to decomposition of the phosphite and formation of phosphate species within the zeolite framework. This phosphatation process results in significant changes to the acid site distribution and pore structure of the zeolite.

Catalytic studies of C₁-C₄ alcohol conversion over trimethyl phosphite-modified ZSM-5 have shown that the modification reduces the acid strength while maintaining catalytic activity for ether formation. The weak acid sites created by phosphite modification are sufficient for alcohol dehydration but insufficient for hydrocarbon formation, leading to enhanced selectivity for ether products.

Infrared spectroscopy studies have provided insights into the reaction mechanisms occurring on phosphite-modified surfaces. The formation of carbon monoxide from methanol conversion can proceed through two different pathways depending on the water content of the reaction system.

Nickel phosphate-modified zeolites have been developed for isopropanol dehydration to diisopropyl ether, showing enhanced catalytic activity compared to unmodified zeolites. The phosphate groups introduce additional acid sites that synergistically enhance the dehydration activity while maintaining selectivity for ether formation.

The reusability of phosphite-modified zeolite catalysts has been demonstrated through multiple catalytic cycles, with maintained activity and selectivity over extended reaction periods. This stability makes phosphite-modified zeolites attractive for industrial applications in ether production and alcohol processing.

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless liquid with a distinctive, pungent odor.

Color/Form

XLogP3

Boiling Point

111.5 °C

110 °C

232°F

Flash Point

28 °C (82 °F) - closed cup

130 °F (54 °C) (open cup)

23 °C c.c.

82°F

Vapor Density

Relative vapor density (air = 1): 4.3

Density

1.0518 g/cu cm at 20 °C

Relative density (water = 1): 1.1

1.046

1.05

Odor

Distinctive, pungent odor.

Powerful, sickly odo

Melting Point

-78 °C

-108°F

UNII

GHS Hazard Statements

H226 (99.22%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (96.9%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (43.41%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (52.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (31.01%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (43.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (52.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (20.93%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

24 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 3.2

24 mmHg

(77°F): 24 mmHg

Pictograms

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Methanol + phosphorus trichloride (dehydrochlorination)

Synthesis: Phosphorus trichloride and methanol. Catalyst: Diethylaniline, petroleum ether.

General Manufacturing Information

All other chemical product and preparation manufacturing

Phosphorous acid, trimethyl ester: ACTIVE

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Trimethyl phosphite is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Storage Conditions

Stability Shelf Life

Dates

Molybdenum complexes supported by mixed NHC/phosphine ligands: activation of N2 and reaction with P(OMe)3 to the first meta-phosphite complex

Christian Gradert, Nadja Stucke, Jan Krahmer, Christian Näther, Felix TuczekPMID: 25413972 DOI: 10.1002/chem.201405737

Abstract

Molybdenum(0) dinitrogen complexes, supported by the mixed NHC/phosphine pincer ligand PCP, exhibit an extreme activation of the N2 ligand due to a very π-electron-rich metal center. The low thermal stability of these compounds can be increased using phosphites instead of phosphines as coligands. Through an amalgam reduction of [MoCl3(PCP)] in the presence of trimethyl phosphite and N2 the highly activated and room-temperature stable dinitrogen complex [Mo(N2)(PCP)(P(OMe)3)2] is obtained. As a second product, the first transition metal complex containing the meta-phosphite ligand P(O)(OMe) originates from this reaction.Matrix isolation infrared and DFT study of the trimethyl phosphite-hydrogen chloride interaction: hydrogen bonding versus nucleophilic substitution

N Ramanathan, Bishnu Prasad Kar, K Sundararajan, K S ViswanathanPMID: 23163609 DOI: 10.1021/jp306961m

Abstract

Trimethyl phosphite (TMPhite) and hydrogen chloride (HCl), when separately codeposited in a N(2) matrix, yielded a hydrogen bonded adduct, which was evidenced by shifts in the vibrational frequencies of the TMPhite and HCl submolecules. The structure and energy of the adducts were computed at the B3LYP level using 6-31++G** and aug-cc-pVDZ basis sets. While our computations indicated four minima for the TMPhite-HCl adducts, only one adduct was experimentally identified in the matrix at low temperatures, which interestingly was not the structure corresponding to the global minimum, but was the structure corresponding to the first higher energy local minimum. The Onsager self-consistent reaction field model was used to explain this observation. In an attempt to prepare the hydrogen bonded adduct in the gas phase and then trap it in the matrix, TMPhite and HCl were premixed prior to deposition. However, in these experiments, no hydrogen bonded adduct was observed; on the contrary, TMPhite reacted with HCl to yield CH(3)Cl, following a nucleophilic substitution, a reaction that is apparently frustrated in the matrix.Correlation between the rate order and the number of molecules in the reaction of trimethyl phosphite with water in acetonitrile solvent

Shinichi Yamabe, Noriko Tsuchida, Shoko YamazakiPMID: 20942499 DOI: 10.1021/jp1043464

Abstract

Density functional theory calculations of the title reaction, P(OCH₃)₃ + (H₂O)(n) in CH₃CN, were conducted, where n is the number of water molecules. Two routes, the routes suggested by (A) Aksnes and (B) Arbuzov, were traced with various n values. Both routes consist of two transition states (TSs) and one intermediate. Route B was found to be more likely than route A. In the former, the activation free energy (ΔG(‡)) of n = 3 is slightly smaller than that of n = 2. The n = 3 TS geometry is composed of a nucleophile H₂O, a proton donor H₂O, and an auxiliary one. Indeed, the geometry appears to be plausible for ready proton relays along hydrogen bonds, but it is inconsistent with the observed third-order rate constant. Catalytic water molecules were added to the n = 2 and 3 bond-interchange circuits. Then route B with n = 2 + 2 was found to be best. By n = 2 + 10 and n = 3 + 12 models, the n = 2 based route B was confirmed to be likely.[Studies on the reactions of unsaturated chloride polyether polyol with trimethyl phosphite by FTIR]

Tian-lin Zhang, Zai-feng Li, Zhen Jia, Jun-hong WangPMID: 15762469 DOI:

Abstract

The reactions of unsaturated chloride polyether polyol with trimethyl phosphite have been studied by FTIR, which was prepared by copolymerization of ethanediol, allyl glycidyl ether and epoxychloropropane. The experimental results showed that the reaction included ester-exchange reaction, ester-exchange polymerization and Arbuzov rearrangement. The process conditions such as catalyst, mass rate and reaction time were determined through the experiments. The analytic results indicated that the reaction temperature was the key controlling the process and the reaction products are suitable for reactive multifunctional flame retarders.Trimethyl phosphite as a trap for alkoxy radicals formed from the ring opening of oxiranylcarbinyl radicals. Conversion to alkenes. Mechanistic applications to the study of C-C versus C-O ring cleavage

Bangwei Ding, Wesley G BentrudePMID: 12630880 DOI: 10.1021/ja020761x

Abstract

Trimethyl phosphite, (MeO)(3)P, is introduced as an efficient and selective trap in oxiranylcarbinyl radical (2) systems, formed from haloepoxides 8-13 under thermal AIBN/n-Bu(3)SnH conditions at about 80 degrees C. Initially, the transformations of 8-13, in the absence of phosphite, to allyl alcohol 7 and/or vinyl ether 5 were measured quantitatively (Table 1). Structural variations in the intermediate oxiranylcarbinyl (2), allyloxy (3), and vinyloxycarbinyl (4) radicals involve influences of the thermodynamics and kinetics of the C-O (2 --> 3, k(1)) and C-C (2 --> 4, k(2)) radical scission processes and readily account for the changes in the amounts of product vinyl ether (5) and allyl alcohol (7) formed. Added (MeO)(3)P is inert to vinyloxycarbinyl radical 4 and selectively and rapidly traps allyloxy radical 3, diverting it to trimethyl phosphate and allyl radical 6. Allyl radicals (6) dimerize or are trapped by n-Bu(3)SnH to give alkenes, formed from haloepoxides 8, 9, and 13 in 69-95% yields. Intermediate vinyloxycarbinyl radicals (4), in the presence or absence of (MeO)(3)P, are trapped by n-Bu(3)SnH to give vinyl ethers (5). The concentrations of (MeO)(3)P and n-Bu(3)SnH were varied independently, and the amounts of phosphate, vinyl ether (5), and/or alkene from haloepoxides 10, 11, and 13 were carefully monitored. The results reflect readily understood influences of changes in the structures of radicals 2-4, particularly as they influence the C-O (k(1)) and C-C (k(2)) cleavages of intermediate oxiranylcarbinyl radical 2 and their reverse (k(-1), k(-2)). Diversion by (MeO)(3)P of allyloxy radicals (3) from haloepoxides 11 and 12 fulfills a prior prediction that under conditions closer to kinetic control, products of C-O scission, not just those of C-C scission, may result. Thus, for oxiranylcarbinyl radicals from haloepoxides 11, 12, and 13, C-O scission (k(1), 2 --> 3) competes readily with C-C cleavage (k(2), 2 --> 4), even though C-C scission is favored thermodynamically.Surface characterization and platelet adhesion studies of plasma polymerized phosphite and its copolymers with dimethylsulfate

J C Lin, Y F Chen, C Y ChenPMID: 10458557 DOI: 10.1016/s0142-9612(98)00200-2

Abstract

Due to its capability for using a wide variety of organic and inorganic compounds as the monomer source, including those which are not polymerizable by conventional methods, plasma polymerization has been used to incorporate various functional groups onto the substrates of interest. Plasma polymerization of trimethylphosphite and triisopropylphosphite was attempted with an aim to deposit a thin film with phosphorous-containing functional groups such as phosphate or phosphite onto the glass substrate. Sulfur-containing functional groups, such as sulfonate, were incorporated as well with the addition of dimethylsulfate to the phosphite monomer inlet. These plasma polymers and plasma copolymers were very hydrophilic. Incomplete surface coverage was noticed under the processing conditions of low phosphite flow rate, low RF input power and shorter deposition time. Extended deposition duration and higher power input resulted in the formation of voids and pits on the plasma polymer surface. In addition, the surface coverage of the plasma copolymers becomes discontinuous if the flow rate ratio of dimethylsulfate to triisopropylphosphite is too high. In vitro platelet adhesion studies indicated the plasma polymers and plasma copolymers with continuous surface coverage are less platelet activating than the glass control. Moreover, the addition of dimethylsulfate into the phosphite monomer flow led to a further reduction in platelet adhesion and activation than the comparable one. This may be attributed to the effect of the sulfur-containing functionalities, such as sulfonate or sulfate, found on the plasma copolymers.Teratological evaluation of trimethyl phosphite in the rat

M A Mehlman, P H Craig, M A GalloPMID: 6710478 DOI: 10.1016/0041-008x(84)90255-2

Abstract

Trimethyl phosphite (TMP) is an organophosphorus alkylating agent used primarily in the synthesis of organophosphate compounds. To evaluate teratogenic potential, TMP was administered by gavage to pregnant rats at rates of 16, 49, or 164 mg/kg/day, on gestation Days 6 through 15. Acetyl salicylic acid (250 mg/kg/day) was also administered to a group of rats as a positive control. Teratologic evaluation revealed gross fetal abnormalities, skeletal defects, and soft tissue defects at a dose rate of 164 mg/kg/day of trimethyl phosphite, but not at the two lesser rates. An increased frequency of fetal resorption was also observed at 164 mg/kg/day.The vapor toxicity of trimethyl phosphite

L Levin, K L GabrielPMID: 4750193 DOI: 10.1080/0002889738506848

Abstract

The functionalisation of saturated hydrocarbons--XXX. Model studies on the mechanism of some oxygenases

D H Barton, C O Bardin, D DollerPMID: 7922137 DOI: 10.1016/s0968-0896(00)82169-0

Abstract

In harmony with our studies on the activation of hydrocarbons by Gif chemistry, we have, in the first part of this paper, studied the mechanism of the lipoxygenase enzymes using soybean lipoxygenase as a model. We have shown with trimethyl phosphite that no free radical is released by the enzyme. In a second part, we have studied the mechanism of the alpha-ketoglutarate dependent enzymes and shown evidence for a mechanism involving the reduction of an intermediate hydroperoxide by the alpha-ketoglutaric acid.Electron-rich heteroaroylphosphonates and their reaction with trimethyl phosphite

D Vaughan Griffiths, Mohamad J Al-Jeboori, Yuen-Ki Cheong, Philip Duncanson, Jayne E Harris, Michael C Salt, Helen V TaylorPMID: 18219430 DOI: 10.1039/b717130g